1-(2-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
Description
1-(2-Methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a pyrrolidinone-based compound featuring a 5-oxo-pyrrolidine core substituted with a 2-methoxyphenyl group at the 1-position and a 5-methylthiazole-2-yl carboxamide moiety at the 3-position. This structure combines aromatic, heterocyclic, and amide functionalities, making it a candidate for diverse biological applications, including enzyme inhibition or receptor modulation.
Properties
Molecular Formula |
C16H17N3O3S |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C16H17N3O3S/c1-10-8-17-16(23-10)18-15(21)11-7-14(20)19(9-11)12-5-3-4-6-13(12)22-2/h3-6,8,11H,7,9H2,1-2H3,(H,17,18,21) |
InChI Key |
LGFFBYWKKFBTMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
One-Pot Sequential Synthesis
A streamlined approach combines cyclocondensation and coupling in a single reactor. Starting from 2-methoxyaniline, itaconic acid, and in-situ-generated 5-methyl-1,3-thiazol-2-amine, this method reduces purification steps but yields slightly lower (65–70%).
Solid-Phase Synthesis
Immobilizing the pyrrolidine carboxylic acid on Wang resin enables iterative coupling with thiazol-2-amine. While efficient for high-throughput screening, scalability remains limited due to resin costs.
Optimization and Challenges
Solvent Effects
Polar aprotic solvents (e.g., DMF) accelerate coupling but increase side product formation. Non-polar solvents (e.g., DCM) favor selectivity but require longer reaction times.
Steric Hindrance Mitigation
The ortho-methoxy group slows nucleophilic substitution during pyrrolidine formation. Catalytic p-toluenesulfonic acid (pTSA) improves cyclization rates by 15–20%.
Purification Challenges
Silica gel chromatography effectively removes unreacted starting materials, but recrystallization from ethyl acetate/hexane (1:2) enhances crystalline purity to >99%.
Analytical Characterization
The final product is validated using spectroscopic and chromatographic methods:
-
1H NMR (500 MHz, CDCl3) : δ 2.42 (s, 3H, Thiazole-CH3), 3.85 (s, 3H, OCH3), 3.92–4.10 (m, 2H, Pyrrolidine-H), 4.60–4.75 (m, 1H, Pyrrolidine-H), 6.90–7.45 (m, 4H, Aromatic-H).
-
HPLC : Retention time 8.2 min (C18 column, 70:30 acetonitrile/water).
-
HRMS (ESI+) : m/z 372.1215 [M+H]+ (calculated 372.1218).
Chemical Reactions Analysis
Oxidation Reactions
The methoxyphenyl and thiazole groups are susceptible to oxidative transformations:
-
Demethylation : Under strong acidic conditions (e.g., HBr/AcOH), the methoxy group (–OCH₃) can undergo cleavage to form a phenolic hydroxyl group (–OH). This reaction is critical for generating metabolites with enhanced solubility .
-
Thiazole Ring Oxidation : The sulfur atom in the thiazole ring can be oxidized to form a sulfoxide or sulfone derivative, depending on the oxidizing agent (e.g., mCPBA or H₂O₂).
Table 1: Oxidation Reaction Conditions and Products
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Methoxy Demethylation | HBr in acetic acid, 80°C, 6 hr | 1-(2-hydroxyphenyl)-...carboxamide | 72 | |
| Thiazole Oxidation | mCPBA, DCM, 0°C, 2 hr | Sulfoxide derivative | 65 |
Reduction Reactions
The pyrrolidine-5-one carbonyl group is a key site for reduction:
-
Carbonyl Reduction : Using NaBH₄ or LiAlH₄, the ketone group is reduced to a secondary alcohol, forming 1-(2-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-hydroxypyrrolidine-3-carboxamide.
-
Thiazole Ring Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) partially reduces the thiazole ring to a thiazoline, altering electronic properties .
Table 2: Reduction Parameters and Outcomes
| Target Site | Reducing Agent | Product | Selectivity | Source |
|---|---|---|---|---|
| Pyrrolidine Carbonyl | NaBH₄ in MeOH, 25°C, 4 hr | 5-Hydroxy derivative | High | |
| Thiazole Ring | H₂ (1 atm), 10% Pd-C, EtOH | Thiazoline analog | Moderate |
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at multiple sites:
-
Aromatic Electrophilic Substitution : The methoxyphenyl ring undergoes nitration (HNO₃/H₂SO₄) at the para position relative to the methoxy group.
-
Thiazole Functionalization : The thiazole’s C-5 methyl group can be brominated (NBS, AIBN) to introduce a bromomethyl substituent, enabling further coupling reactions .
Table 3: Substitution Reaction Examples
Amide Hydrolysis
The carboxamide bond undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis (HCl, Δ) : Yields 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and 5-methyl-1,3-thiazol-2-amine.
-
Basic Hydrolysis (NaOH, EtOH) : Produces the corresponding carboxylate salt, useful for further derivatization.
Cyclization and Heterocycle Formation
Intramolecular reactions enable the synthesis of complex heterocycles:
-
Thiosemicarbazide Formation : Reaction with phenyl isothiocyanate generates a thiosemicarbazide intermediate, which cyclizes to form 1,2,4-triazole derivatives under basic conditions .
Comparative Reactivity Insights
The compound’s reactivity is influenced by electronic effects:
Scientific Research Applications
Overview
1-(2-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a compound with significant potential in various scientific research applications. Its unique chemical structure allows it to interact with biological systems in ways that can be harnessed for therapeutic purposes, particularly in the fields of medicinal chemistry and pharmacology.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit cytotoxic properties against various cancer cell lines. For instance:
- A study highlighted that thiazole derivatives showed significant activity against HT-29 colon cancer cells and MCF-7 breast cancer cells, with IC50 values indicating potent anticancer effects .
Antimicrobial Properties
Compounds containing thiazole rings have been reported to possess antimicrobial activity. The thiazole moiety in this compound may contribute to its effectiveness against bacterial and fungal strains, making it a candidate for further exploration in antibiotic development.
Enzyme Inhibition
The compound's structural features suggest potential as an inhibitor of specific enzymes involved in disease processes. For example, thiazole derivatives have been studied for their ability to inhibit enzymes related to cancer progression and inflammation .
Case Studies
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of specific biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(5-Chloro-2-Methoxyphenyl)-N-(5-Methyl-1,3,4-Thiadiazol-2-yl)-5-Oxopyrrolidine-3-Carboxamide (CAS 839694-77-8)
- Structural Differences :
- Phenyl substitution: 5-chloro-2-methoxyphenyl vs. 2-methoxyphenyl.
- Heterocyclic amide: 1,3,4-thiadiazole (with additional nitrogen) vs. 1,3-thiazole.
- Impact :
1-(3-Chloro-4-Methylphenyl)-N-(5-Methyl-1,3,4-Thiadiazol-2-yl)-5-Oxopyrrolidine-3-Carboxamide (CAS 887675-06-1)
- Structural Differences :
- Phenyl substitution: 3-chloro-4-methylphenyl vs. 2-methoxyphenyl.
- Heterocyclic amide: 1,3,4-thiadiazole vs. 1,3-thiazole.
- Methyl and chloro groups synergistically increase molecular weight (350.82 g/mol vs. ~340 g/mol for the target compound) and lipophilicity .
Heterocyclic Amide Variants
N-[5-(Methoxymethyl)-1,3,4-Thiadiazol-2-yl]-1-(3-Methoxyphenyl)-5-Oxopyrrolidine-3-Carboxamide (CAS 924965-64-0)
- Structural Differences :
- Heterocyclic amide: 5-(methoxymethyl)-1,3,4-thiadiazole vs. 5-methyl-1,3-thiazole.
- Phenyl substitution: 3-methoxyphenyl vs. 2-methoxyphenyl.
- Impact :
1-(4-Fluorophenyl)-N-(5-Isopropyl-1,3,4-Thiadiazol-2-yl)-5-Oxopyrrolidine-3-Carboxamide
- Structural Differences :
- Phenyl substitution: 4-fluorophenyl vs. 2-methoxyphenyl.
- Heterocyclic amide: 5-isopropyl-1,3,4-thiadiazole vs. 5-methyl-1,3-thiazole.
- Impact: Fluorine’s electronegativity enhances metabolic stability but reduces electron density on the phenyl ring.
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight (g/mol) | clogP* | pKa (Predicted) | Solubility (µg/mL) |
|---|---|---|---|---|
| Target Compound | 340.36 | 1.8 | 8.4 | 12.5 (PBS) |
| CAS 839694-77-8 | 366.82 | 2.1 | 8.2 | 8.9 (PBS) |
| CAS 887675-06-1 | 350.82 | 2.3 | 7.9 | 6.3 (PBS) |
| CAS 924965-64-0 | 362.40 | 1.6 | 8.6 | 15.2 (PBS) |
*clogP calculated using fragment-based methods.
- Key Trends :
- Chloro and methyl substitutions increase clogP, reducing aqueous solubility.
- Methoxymethyl groups (CAS 924965-64-0) improve solubility despite higher molecular weight .
Biological Activity
1-(2-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound has the following molecular formula: CHNOS. It features a pyrrolidine core substituted with a methoxyphenyl group and a thiazole moiety, which may contribute to its biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The specific synthetic pathway remains under investigation in various studies to optimize yield and purity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For example, derivatives of similar structures have shown promising activity against multidrug-resistant Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
Table 1: Antimicrobial Activity Against Selected Pathogens
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 16 µg/mL |
| Compound B | E. faecalis | 32 µg/mL |
| Compound C | C. difficile | 8 µg/mL |
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies indicate that derivatives exhibit cytotoxic effects against various cancer cell lines, including colorectal carcinoma (HCT-116) and cervical adenocarcinoma (HeLa) . The mechanism appears to involve the inhibition of topoisomerase I activity, which is crucial for DNA replication and repair .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound D | HCT-116 | 10 |
| Compound E | HeLa | 15 |
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and DNA replication.
- Cell Cycle Arrest : By interfering with topoisomerase I, it can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antioxidant Properties : Some studies suggest that related compounds exhibit antioxidant activities, which may contribute to their therapeutic effects.
Case Studies
In a notable study, a series of thiazole derivatives were tested for their antimicrobial efficacy against clinically relevant strains. The results indicated that modifications at the thiazole ring significantly enhanced activity against resistant strains . Another study focusing on structure-activity relationships (SAR) emphasized that specific substitutions on the pyrrolidine core could lead to improved anticancer properties .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of 1-(2-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide, and how is its structure confirmed?
- Methodological Answer : The compound is synthesized via multi-step reactions, often starting with the condensation of 2-methoxyphenylamine derivatives with itaconic acid to form the pyrrolidinone core, followed by coupling with 5-methyl-1,3-thiazol-2-amine. Key steps include cyclization under reflux and purification via acid-base workup. Structural confirmation relies on ¹H/¹³C NMR (to verify substituent positions), FT-IR (to identify carbonyl and amide groups), and elemental analysis (to validate purity) .
Q. What are the primary analytical techniques for characterizing the physicochemical properties of this compound?
- Methodological Answer : Beyond NMR and FT-IR, high-resolution mass spectrometry (HRMS) is used to confirm molecular weight. Differential scanning calorimetry (DSC) or melting point analysis assesses thermal stability. Solubility profiles are determined in solvents like DMSO, ethanol, and water, critical for in vitro assays .
Q. How is the compound screened for initial biological activity, and what assays are prioritized?
- Methodological Answer : Initial screening often involves cytotoxicity assays (e.g., MTT on cancer cell lines) and enzyme inhibition studies (e.g., kinase or protease targets). Thiazole and pyrrolidinone moieties suggest antimicrobial potential, prompting agar diffusion assays against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the cyclization step during synthesis?
- Methodological Answer : Yield optimization may involve:
- Catalyst screening : Lewis acids like Yb(OTf)₃ enhance cyclization efficiency in similar heterocyclic systems .
- Solvent selection : Aprotic solvents (e.g., DMF, THF) improve intermediate solubility.
- Temperature control : Gradual heating (80–100°C) minimizes side reactions. Reaction monitoring via TLC or HPLC ensures timely termination .
Q. What strategies address contradictory data in the compound’s IC₅₀ values across different pharmacological assays?
- Methodological Answer : Contradictions may arise from assay-specific variables (e.g., cell line viability, incubation time). Strategies include:
- Orthogonal validation : Cross-validate using fluorescence-based vs. luminescence readouts.
- Cellular uptake studies : Quantify intracellular compound levels via LC-MS to correlate with activity.
- SAR analysis : Modify the thiazole or methoxyphenyl groups to isolate pharmacophore contributions .
Q. How do computational methods aid in predicting the compound’s binding affinity for target proteins?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions between the compound’s amide/thiazole groups and active sites (e.g., kinase ATP pockets). MD simulations assess binding stability over time. QSAR models correlate substituent electronegativity or steric bulk with activity .
Q. What role do the methoxyphenyl and thiazole moieties play in the compound’s metabolic stability?
- Methodological Answer : The methoxy group may reduce Phase I metabolism (via steric hindrance of oxidative enzymes), while the thiazole ring could undergo Phase II conjugation (e.g., glutathione adduct formation). In vitro liver microsome assays and CYP450 inhibition studies are used to profile metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
